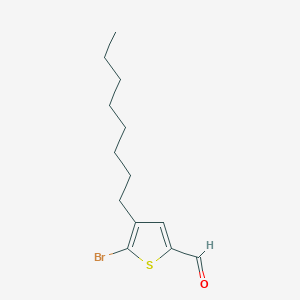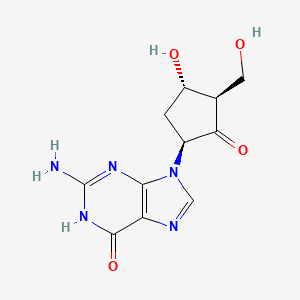
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis B virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the use of benzyl chloromethyl ether as a starting material, which undergoes a series of reactions including cyclization and functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: Its primary application is in the development of antiviral drugs, especially those targeting hepatitis B virus.
Mécanisme D'action
The mechanism of action of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one involves its interaction with viral enzymes. In the case of its role as an intermediate in entecavir synthesis, the compound ultimately inhibits the reverse transcriptase enzyme of the hepatitis B virus, preventing viral replication. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the incorporation of nucleotides into the viral DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one: This compound is structurally similar but contains benzyloxy groups instead of hydroxyl groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one lies in its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and oxo groups enable a range of chemical transformations, making it a versatile intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C11H13N5O4 |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O4/c12-11-14-9-7(10(20)15-11)13-3-16(9)5-1-6(18)4(2-17)8(5)19/h3-6,17-18H,1-2H2,(H3,12,14,15,20)/t4-,5+,6+/m1/s1 |
Clé InChI |
VMJXKBOWUHIIFZ-SRQIZXRXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C(=O)[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canonique |
C1C(C(C(=O)C1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


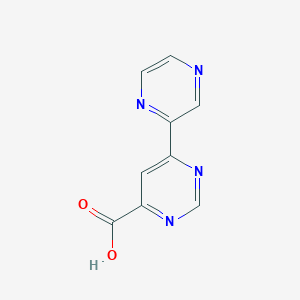
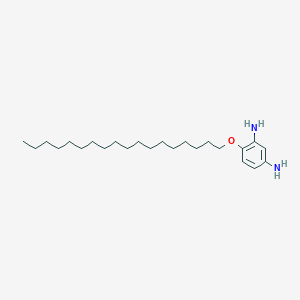
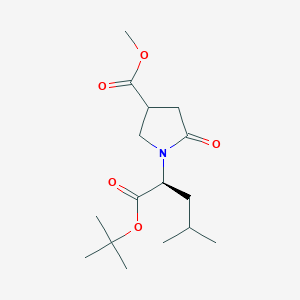

![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
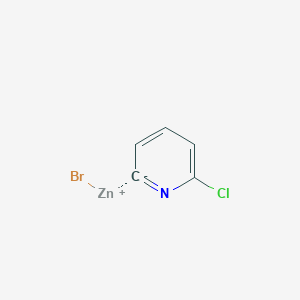
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

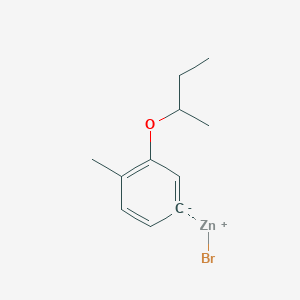
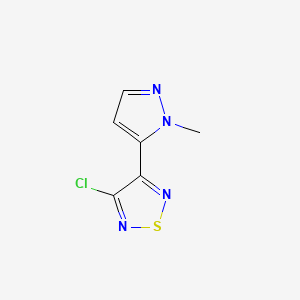
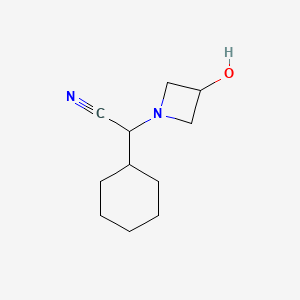
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
